1,2-O-Ditetradecyl-rac-glycerol

Descripción general

Descripción

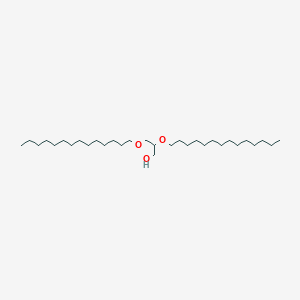

1,2-O-Ditetradecyl-rac-glycerol is an organic compound with the molecular formula C31H64O3. It consists of a propanol backbone with two tetradecoxy groups attached at the 2 and 3 positions. This compound is typically used for research purposes and is not intended for human or veterinary use.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 1,2-O-Ditetradecyl-rac-glycerol are not well-documented. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1,2-O-Ditetradecyl-rac-glycerol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The tetradecoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require specific catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce different alcohols.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Liposomal Formulations

1,2-O-Ditetradecyl-rac-glycerol is often utilized in the synthesis of cationic liposomes, which are crucial for delivering nucleic acids and other therapeutic agents to target cells. The incorporation of this compound allows for improved stability and cellular uptake of liposomes. Studies have demonstrated that liposomes composed of this compound exhibit enhanced transfection efficiency in various cell lines, making them suitable for gene therapy applications .

Nanoparticle Development

The compound is also employed in the creation of nanoparticles that can encapsulate drugs for controlled release. These nanoparticles can be designed to respond to specific stimuli (e.g., pH or temperature), thereby releasing their payload at targeted sites within the body. This application is particularly relevant in cancer therapy, where targeted drug delivery can minimize side effects and enhance treatment efficacy .

Immunological Applications

Adjuvant Properties

Research indicates that this compound can function as an immunological adjuvant. When incorporated into vaccine formulations, it enhances the immune response by promoting the activation of dendritic cells and T lymphocytes. This property is vital for developing vaccines that require robust immune activation to confer protection against infectious diseases .

Cytokine Induction

The compound has been shown to induce cytokine production in immune cells when used in combination with other immunostimulatory agents. This feature makes it a valuable component in studies aimed at understanding immune responses and developing therapies for autoimmune diseases and cancer .

Biochemical Research

Model Membrane Studies

In biochemical research, this compound is used to create model lipid bilayers for studying membrane dynamics and properties. These studies help elucidate the behavior of various biological membranes under different conditions and can inform drug design by understanding how drugs interact with cellular membranes .

Enzyme Activity Studies

The compound is also utilized in assays to investigate enzyme activities related to lipid metabolism and signaling pathways. Its ability to modulate membrane fluidity can influence enzyme function, making it a useful tool for studying metabolic processes .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1,2-O-Ditetradecyl-rac-glycerol is not well-documented. its amphiphilic nature suggests that it can interact with both hydrophilic and hydrophobic environments, making it useful in various applications such as drug delivery and surface coatings. The molecular targets and pathways involved in its action would depend on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

2,3-Di(tetradecyloxy)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

2,3-Di(dodecyloxy)propan-1-ol: Similar structure but with shorter alkyl chains.

2,3-Di(octadecyloxy)propan-1-ol: Similar structure but with longer alkyl chains.

Uniqueness

1,2-O-Ditetradecyl-rac-glycerol is unique due to its specific alkyl chain length and the presence of two tetradecoxy groups, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific amphiphilic characteristics.

Actividad Biológica

1,2-O-Ditetradecyl-rac-glycerol (C31H64O3) is a synthetic compound with significant biological activity, particularly in lipid metabolism and cellular membrane dynamics. This article reviews its biological properties, mechanisms of action, and applications in research, supported by relevant data and case studies.

- Molecular Formula : C31H64O3

- Molecular Weight : 484.84 g/mol

- Melting Point : 44-45 °C

- Boiling Point : ~567.5 °C

- Solubility : Soluble in organic solvents; exists as a colorless to pale yellow liquid or solid depending on temperature.

This compound mimics natural phospholipids due to its structural similarity, allowing it to integrate into lipid bilayers. This incorporation affects membrane fluidity and permeability, influencing various cellular processes. The compound has been shown to modulate the activity of enzymes involved in lipid metabolism, such as phospholipases, thereby impacting cellular signaling pathways .

Lipid Metabolism

This compound plays a crucial role in lipid metabolism by:

- Influencing Membrane Dynamics : It alters the fluidity of cell membranes, which is essential for proper cell function and signaling.

- Modulating Enzyme Activity : The compound interacts with lipid-modifying enzymes, enhancing or inhibiting their activity based on concentration and cellular context.

Case Studies

-

Antitumor Activity :

A study investigated the use of this compound in cationic liposomes for delivering anti-MDR1 siRNA to tumor cells. The formulation showed no acute toxicity in healthy mice and effectively targeted tumors expressing folate receptors. This targeted delivery resulted in significant tumor growth inhibition and reduced necrosis . -

Cell Membrane Studies :

Research demonstrated that this compound could be utilized to study membrane dynamics through fluorescence recovery after photobleaching (FRAP) techniques. This approach revealed insights into protein and lipid interactions within membranes under varying conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-O-Dioctadecyl-rac-glycerol | C34H70O3 | Contains longer octadecyl chains; used in membrane studies |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | C40H80NO8P | Phosphocholine headgroup; important in cell signaling |

| 1,2-Dihexadecyl-rac-glycerol | C32H66O3 | Similar alkyl chain length; used for comparative studies |

| 1,2-Di-O-tetradecyl-rac-glycerol | C31H64O3 | Structural isomer; used in similar applications |

Applications

This compound is employed in various research applications:

- Biochemical Research : Used as a model compound for studying lipid interactions and membrane dynamics.

- Drug Delivery Systems : Its ability to modify membrane properties makes it suitable for developing targeted drug delivery systems.

- Biocidal Products : The compound's properties allow its use in formulations aimed at microbial control .

Propiedades

IUPAC Name |

2,3-di(tetradecoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-30-31(29-32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJHLVPJJCPWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H64O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935368 | |

| Record name | 2,3-Bis(tetradecyloxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1561-55-3 | |

| Record name | 1,2-Di-O-tetradecylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ditetradecylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(tetradecyloxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.